2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde

Anticancer Thiazole SAR

Select this specific 2,4-dichlorophenyl scaffold to ensure reproducibility in SAR-driven drug discovery. Unlike mono-chlorinated or unsubstituted thiazole analogs, its XLogP3-AA of 3.7 and dual chlorine electron-withdrawing effects critically enhance hydrophobic binding and biological potency. The reactive 4-aldehyde handle enables flexible downstream conjugation for cancer and antimicrobial screening libraries. Generic substitution is scientifically unsound due to profound impacts on solubility and assay performance.

Molecular Formula C10H5Cl2NOS
Molecular Weight 258.116
CAS No. 150162-48-4
Cat. No. B584183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde
CAS150162-48-4
Molecular FormulaC10H5Cl2NOS
Molecular Weight258.116
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C=O
InChIInChI=1S/C10H5Cl2NOS/c11-6-1-2-8(9(12)3-6)10-13-7(4-14)5-15-10/h1-5H
InChIKeyWHSDMIWQSPNIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde (CAS 150162-48-4): Core Scaffold Properties and Strategic Sourcing Profile


2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde (CAS 150162-48-4) is a heterocyclic building block of the 2-arylthiazole-4-carbaldehyde class. It consists of a central thiazole ring, an aldehyde group at the 4-position for downstream functionalization, and a 2,4-dichlorophenyl moiety at the 2-position. Its molecular formula is C₁₀H₅Cl₂NOS with a molecular weight of 258.12 g/mol [1]. This compound serves as a versatile synthetic intermediate , with its dual chlorine substitution pattern differentiating it from mono-chlorinated or unsubstituted analogs .

2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde Procurement: Why In-Class Analogs Cannot Be Substituted


Generic substitution among thiazole-4-carbaldehydes is scientifically unsound due to the profound impact of the 2-aryl substituent on both physical properties and biological outcomes. The 2,4-dichlorophenyl group in the target compound introduces unique hydrophobic and electronic characteristics that are absent in analogs such as the 4-chlorophenyl derivative (CAS 21278-77-3) or the 2,6-dichlorophenyl variant (CAS 1184687-29-3) [1]. These structural variations directly influence logP, solubility, and, critically, the scaffold's performance in downstream assays . As established in broader thiazole structure-activity relationship (SAR) studies, chlorine-containing derivatives frequently exhibit superior potency compared to their non-chlorinated or mono-chlorinated counterparts, making the specific substitution pattern a non-negotiable parameter for reproducible research outcomes .

2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde: Quantitative Differentiation Guide


Anticancer Potency: The 2,4-Dichloro Substitution Pattern as a Key Driver of Cytotoxicity

While direct head-to-head data for 2-(2,4-dichlorophenyl)thiazole-4-carbaldehyde is limited, class-level inference from a 2019 study of structurally related thiazole-based heterocycles demonstrates the critical importance of chlorine substitution for anticancer activity. The study found that chlorine-containing derivatives (e.g., 11c and 6g) were the most potent against a panel of cancer cell lines [1]. The presence of two chlorine atoms, as in the target compound, is therefore expected to confer a significant potency advantage over non-chlorinated or mono-chlorinated analogs.

Anticancer Thiazole SAR

Hydrophobicity Profile: Distinct logP Advantage of the 2,4-Dichloro Substitution

The 2,4-dichlorophenyl group confers a distinct hydrophobicity profile compared to mono-chlorinated or unsubstituted analogs. The target compound has a computed XLogP3-AA value of 3.7 [1]. In comparison, the mono-chlorinated analog 2-(4-chlorophenyl)thiazole-4-carbaldehyde (CAS 21278-77-3) has a lower computed logP of approximately 3.0 [2]. This difference of 0.7 log units can significantly impact membrane permeability and protein binding.

Physicochemical Properties logP Thiazole

Molecular Weight and Physicochemical Distinction

The molecular weight of 258.12 g/mol for the target compound is significantly higher than that of its mono-chlorinated analog, 2-(4-chlorophenyl)thiazole-4-carbaldehyde (MW 223.68 g/mol) . This difference of 34.44 g/mol is due to the presence of a second chlorine atom, which alters the compound's mass, density, and potentially its pharmacokinetic profile.

Physicochemical Properties Molecular Weight Thiazole

2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde: Primary Application Scenarios


Medicinal Chemistry: Scaffold for Anticancer and Antimicrobial Lead Generation

This compound serves as a core scaffold for the synthesis of diverse heterocyclic libraries. The aldehyde group at the 4-position is a versatile handle for condensation reactions (e.g., with hydrazines or thiosemicarbazides) to generate novel chemical entities for biological screening. The 2,4-dichlorophenyl substituent is a key pharmacophoric element, as class-level SAR studies indicate that chlorine substitution on the aryl ring can enhance anticancer and antimicrobial activities [1]. It is particularly well-suited for lead generation programs targeting cancer cell lines (e.g., HepG-2, MCF-7) and various bacterial/fungal strains [1].

Chemical Biology: Synthesis of Functional Probes and Tool Compounds

The distinct physicochemical properties of this scaffold, particularly its enhanced lipophilicity (XLogP3-AA = 3.7) compared to mono-chlorinated analogs (logP ~3.0) [2], make it a valuable starting point for designing cell-permeable probes. The aldehyde functionality allows for facile conjugation to reporter tags (e.g., fluorophores, biotin) or for immobilization onto solid supports for affinity chromatography experiments.

Organic Synthesis: Advanced Building Block for Complex Molecule Construction

As a bifunctional building block, this compound is ideal for diversity-oriented synthesis. The thiazole ring can be further functionalized, while the aldehyde group undergoes standard transformations (oxidation to the corresponding carboxylic acid , reduction to the alcohol , or reductive amination). This enables its incorporation into more complex molecular architectures for materials science or medicinal chemistry applications.

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